molecular formula C7H6ClNO2 B039350 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde CAS No. 115027-23-1

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B039350
Key on ui cas rn: 115027-23-1
M. Wt: 171.58 g/mol
InChI Key: WDVCSBMHJIMXIP-UHFFFAOYSA-N
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Patent
US05026715

Procedure details

A mixture of 35 g (0.37 mole) pyrrole-2-carboxaldehyde in 325 ml dichloroethane was stirred under nitrogen in a three-necked, one-liter, round-bottomed flask fitted with an overhead stirrer and addition funnel. To this was added, in portions over a one-hour period, 294 g (2.21 mole) aluminum chloride. After the addition was completed, the mixture was stirred at room temperature for 10 minutes, then 124.7 g (88 ml, 1.10 mole) of chloroacetyl chloride was added dropwise over a one-hour period. The mixture was stirred at room temperature for 16 hours, then carefully poured into one liter of ice-water. The resulting precipitate (purple) was collected, washed well with water, and dried in vacuo. The dry solid was placed in a Soxhlet extractor and extracted with ethyl acetate for 20 hours. Concentration of the ethyl acetate solution afforded 59.4 g (94%) of the title compound as a yellow-green solid; m.p. 178°-179° C. This intermediate was used immediately in the next step. An analytical sample could be prepared by recrystallization from acetone.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
94%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=[O:7].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:12][CH2:13][C:14](Cl)=[O:15]>ClC(Cl)C>[CH:6]([C:2]1[NH:1][CH:5]=[C:4]([C:14](=[O:15])[CH2:13][Cl:12])[CH:3]=1)=[O:7] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
N1C(=CC=C1)C=O
Name
Quantity
325 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
294 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
88 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen in a three-necked, one-liter, round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an overhead stirrer and addition funnel
ADDITION
Type
ADDITION
Details
To this was added, in portions over a one-hour period
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate (purple) was collected
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate for 20 hours
Duration
20 h

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1NC=C(C1)C(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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